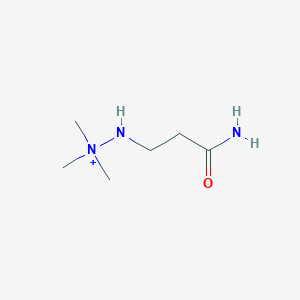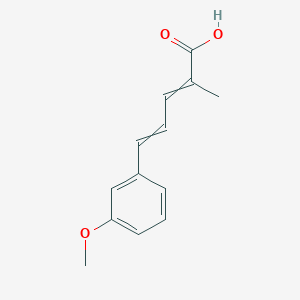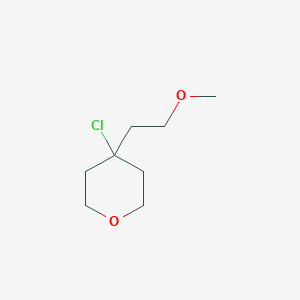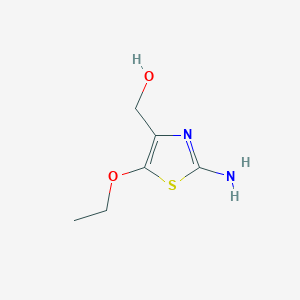![molecular formula C5H4F4N2 B14400388 6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene CAS No. 87102-51-0](/img/structure/B14400388.png)
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[320]hept-2-ene is a unique bicyclic compound characterized by the presence of four fluorine atoms and a diazabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7-tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinated precursors and diazabicyclo intermediates. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of automated systems and advanced analytical techniques can help in monitoring the production process and maintaining the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of oxygenated derivatives, while reduction can yield hydrogenated products
Aplicaciones Científicas De Investigación
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in developing new chemical reactions and materials.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated structure may also make it useful in imaging and diagnostic applications.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a precursor for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,6,7,7-tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene involves its interaction with molecular targets and pathways. The compound’s fluorinated structure can influence its reactivity and binding affinity to specific targets. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride
- 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
- 4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one
Uniqueness
6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene is unique due to its specific fluorinated diazabicyclo structure. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and potential for developing new materials and chemical processes.
Propiedades
Número CAS |
87102-51-0 |
|---|---|
Fórmula molecular |
C5H4F4N2 |
Peso molecular |
168.09 g/mol |
Nombre IUPAC |
6,6,7,7-tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C5H4F4N2/c6-4(7)2-1-10-11-3(2)5(4,8)9/h2-3H,1H2 |
Clave InChI |
QDJASPCQEQXNKT-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(C2(F)F)(F)F)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)


![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)
![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)


![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)

![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)



